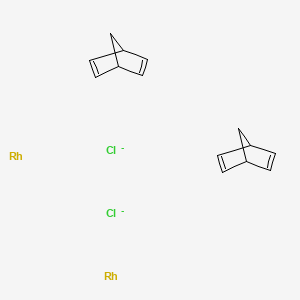

Bis(norbornadiene-mu-chlororhodium)

Description

Bis(norbornadiene-mu-chlororhodium) is a rhodium-based organometallic complex featuring two norbornadiene ligands bridged by a chloride ligand (μ-Cl). This compound is notable for its unique coordination geometry and catalytic properties, particularly in hydrogenation and cycloaddition reactions. The norbornadiene ligand, a bicyclic hydrocarbon, imparts steric and electronic effects that stabilize the rhodium center while enabling selective reactivity .

Synthesis: The synthesis typically involves reacting rhodium chloride (RhCl₃) with norbornadiene in a reducing environment. Early studies by Cristol and Freeman (1961) demonstrated methods for generating norbornadiene derivatives via base-catalyzed reactions, which laid the groundwork for modern syntheses of such complexes . Paquette et al. (1976) further refined these approaches, emphasizing the importance of ligand geometry in stabilizing transition metal centers .

Properties

Molecular Formula |

C14H16Cl2Rh2-2 |

|---|---|

Molecular Weight |

461.0 g/mol |

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;dichloride |

InChI |

InChI=1S/2C7H8.2ClH.2Rh/c2*1-2-7-4-3-6(1)5-7;;;;/h2*1-4,6-7H,5H2;2*1H;;/p-2 |

InChI Key |

PPRMCRKKVPOUMO-UHFFFAOYSA-L |

Canonical SMILES |

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh].[Rh] |

Origin of Product |

United States |

Preparation Methods

Standard Procedure

The fundamental synthesis pathway can be summarized as follows:

- Reaction of rhodium trichloride hydrate with norbornadiene in alcohol solvent

- Heating and refluxing the mixture

- Concentration and filtration to obtain the norbornadiene rhodium chloride dimer

The general reaction can be represented as:

RhCl₃·xH₂O + 2 norbornadiene → [Rh(norbornadiene)Cl]₂ + byproducts

Optimized Reaction Parameters

Research has identified several critical parameters affecting yield and purity. The following table presents optimized conditions from various reported procedures:

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Rhodium trichloride:norbornadiene ratio | 1:3.0 to 1:6.0 | Higher ratios improve conversion but increase purification needs |

| Solvent | Methanol, ethanol | Methanol provides cleaner reaction profile |

| Reflux temperature | 75-85°C | Lower temperatures require longer reaction times |

| Reflux duration | 1-3 hours | Extended times may lead to side products |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of Rh(I) species |

Detailed Example Procedure

A representative preparation procedure involves:

Taking rhodium trichloride hydrate and norbornadiene in a mass ratio of 1:3.0, placing them into methanol solvent previously subjected to deoxidation treatment. The mixture is heated at a reflux temperature of 75°C for 3 hours, followed by concentration and filtration to obtain the norbornadiene rhodium chloride dimer.

This method consistently produces the target compound with high purity, though yields vary based on specific reaction conditions and work-up procedures.

Alternative Synthesis Routes and Modifications

While the classical route remains predominant, several modifications have been developed to improve yield, purity, or sustainability of the synthesis process.

Ethanol-Based Synthesis

An alternative approach utilizes ethanol as the solvent:

The procedure involves taking rhodium trichloride hydrate and norbornadiene in a mass ratio of 1:5.0, placing them in ethanol solvent pre-treated for deoxidation. The mixture is heated at 80°C for 2 hours, followed by concentration and filtration to obtain the target dimer.

This method offers comparable yields to the methanol-based approach but may be preferred for environmental considerations.

Impact of Reaction Variables on Product Yield

Systematic studies have shown that reaction variables significantly impact the outcome of the synthesis. The following table summarizes these relationships:

| Variable | Range Studied | Optimal Value | Impact on Yield |

|---|---|---|---|

| Norbornadiene excess | 3.0-6.0 equivalents | 5.0 equivalents | Increases from 92% to 94% |

| Reaction temperature | 50-85°C | 80°C | Below 70°C, incomplete conversion |

| Reaction time | 1-3 hours | 2 hours | Diminishing returns beyond 2 hours |

| Solvent | MeOH, EtOH, iPrOH | EtOH | Higher yields in ethanol |

Considerations for Scale-Up Production

For larger-scale synthesis, additional considerations become important:

- Temperature control during addition of reagents is critical to prevent unwanted side reactions

- Extended reaction times may be necessary to ensure complete conversion

- Purification processes need to be optimized to maintain high product purity

Advanced Purification Techniques

The purification of bis(norbornadiene-mu-chlororhodium) is critical for obtaining high-purity material suitable for catalytic applications.

Recrystallization Methods

Several recrystallization approaches have been documented:

- Chloroform/petroleum ether recrystallization producing fine yellow to orange crystals

- Dichloromethane/tetrahydrofuran for obtaining high-purity red crystals

- Hot chloroform followed by cooling crystallization

The choice of recrystallization method depends on the intended purity requirements and scale of preparation.

Purity Assessment Techniques

Product purity can be assessed through various analytical methods:

- Metal content analysis: Theoretical rhodium content is 27.52%, with achieved values of 27.25-27.34% indicating high purity

- Melting point determination: Pure material decomposes at 239-241°C

- Spectroscopic analysis (NMR, IR)

Preparation via Ion Exchange Methods

A more sophisticated approach to preparing rhodium complexes involves ion exchange reactions starting from the chloro-bridged dimer.

Silver-Mediated Conversion to Tetrafluoroborate Complex

The chloro-bridged rhodium dimer can be converted to bis(norbornadiene)rhodium tetrafluoroborate through silver-mediated ion exchange:

- Dissolving norbornadiene rhodium chloride dimer in an organic solvent under inert gas protection

- Adding silver tetrafluoroborate to initiate ion exchange

- Post-treatment to obtain the tetrafluoroborate complex

This procedure has been optimized to achieve yields exceeding 92% with product purity above 99%.

Detailed Exchange Reaction Procedure

Under nitrogen protection, norbornadiene rhodium chloride dimer is dissolved in dichloromethane that has undergone deoxidation treatment. Silver tetrafluoroborate is added at a mass ratio of 1:2.5 (dimer:silver salt), and the ion exchange reaction proceeds for 10 hours to obtain a bis(norbornadiene)rhodium tetrafluoroborate solution.

The final steps involve adding tetrahydrofuran, filter pressing using a sand plate filter tube, concentrating and cooling the mother liquor, repeated filtration, and finally obtaining the red bis(norbornadiene)rhodium tetrafluoroborate solid.

Synthesis from Alternative Rhodium Sources

Research has explored alternative starting materials for the preparation of rhodium-norbornadiene complexes.

Rhodium Hydroxide Route

A direct one-step synthesis has been developed using rhodium hydroxide:

- Rhodium hydroxide is mixed with alcohol to form a yellow suspension

- Under inert atmosphere, trifluoromethanesulfonic acid and cyclooctadiene (rather than norbornadiene) are added

- The mixture is heated for reaction

- Post-treatment yields the rhodium catalyst

While this method was developed for cyclooctadiene complexes, similar principles apply to norbornadiene complexes, offering a potential alternative synthetic route.

Comparison of Starting Materials

| Starting Material | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Rhodium trichloride hydrate | Widely available, established protocols | Requires precise control of conditions | 92-94% |

| Rhodium hydroxide | One-step synthesis, high purity | More expensive starting material | >90% |

| Rhodium acetylacetonate | Milder reaction conditions | Lower yields, additional purification required | Not reported |

Specialized Applications and Modified Syntheses

For specific applications, modified synthesis approaches have been developed to produce variants of the basic rhodium-norbornadiene complex.

Chiral Rhodium Complexes

For asymmetric catalysis applications, chiral variants using substituted norbornadiene ligands have been prepared:

The synthesis involves reaction of substituted norbornadienes with rhodium precursors to form chiral complexes with specific optical rotations. For example, chiral dienes with (R,R) configuration have been used to produce rhodium dimers with [α]D24: −492.4 (c = 0.5, CH2Cl2).

Dimeric vs. Monomeric Complexes

Studies have investigated the relationship between dimeric and monomeric forms:

The cationic dimeric Rh(I) complex [(Rh(1))2Cl]SbF6 and cationic monomeric Rh(I) complex [RhOH2(2)]SbF6 have been synthesized from oxazolidinone-substituted 3-phenylnorbornadiene ligands, which differ in substitution pattern at oxazolidinone C-5′ (CMe2 vs CH2).

These specialized complexes demonstrate the versatility of rhodium-norbornadiene chemistry for creating tailored catalysts.

Chemical Reactions Analysis

Types of Reactions

Bis(norbornadiene) dirhodium dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

Substitution: Ligands such as norbornadiene can be substituted with other ligands like phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Reactions often occur in the presence of coordinating solvents like dichloromethane or tetrahydrofuran.

Major Products

Oxidation: Higher oxidation state rhodium complexes.

Reduction: Lower oxidation state rhodium complexes or metallic rhodium.

Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

Bis(norbornadiene) dirhodium dichloride is widely used in scientific research due to its catalytic properties. Some applications include:

Chemistry: Catalysis of hydrogenation, hydroformylation, and isomerization reactions.

Biology: Investigation of rhodium-based catalysts in biochemical processes.

Medicine: Potential use in drug synthesis and development.

Industry: Catalysis in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which bis(norbornadiene) dirhodium dichloride exerts its catalytic effects involves the coordination of substrates to the rhodium centers, followed by activation and transformation of the substrates. The norbornadiene ligands can facilitate the transfer of electrons and stabilize intermediate species, enhancing the efficiency of the catalytic process. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Structural Features :

- Coordination Geometry: Rhodium adopts a pseudo-square planar geometry, with norbornadiene acting as a η⁴-ligand.

- Bridging Chloride: The μ-Cl ligand facilitates dimerization, enhancing thermal stability compared to monomeric analogs.

Comparison with Similar Compounds

Bis(norbornadiene)rhodium(I) Chloride Derivatives

Key Differences :

| Property | Bis(norbornadiene-mu-chlororhodium) | Monomeric Rh(norbornadiene)Cl |

|---|---|---|

| Bridging Ligand | μ-Cl | Terminal Cl⁻ |

| Stability | Higher thermal stability | Prone to ligand dissociation |

| Catalytic Activity | Enhanced in dimeric hydrogenation | Limited due to instability |

Studies by Paquette et al. (1976) highlighted that μ-Cl bridging in rhodium complexes reduces electron deficiency at the metal center, improving catalytic turnover in hydrogenation reactions .

Palladium-Norbornene Complexes

Palladium analogs, such as those used in asymmetric catalysis (Zhou et al., 2023), exhibit distinct reactivity due to Pd's lower electronegativity and preference for η²-coordination with norbornene .

Catalytic Comparison :

| Parameter | Rhodium Complex | Palladium Complex |

|---|---|---|

| Reaction Type | Hydrogenation, cycloaddition | Cross-coupling, C–H activation |

| Turnover Frequency | 10²–10³ h⁻¹ (cyclic substrates) | 10⁰–10² h⁻¹ (aryl halides) |

| Stereoselectivity | Moderate (steric control) | High (ligand-directed) |

Rhodium complexes generally outperform palladium in hydrogenation efficiency but lag in stereoselective C–C bond formation .

Cobalt-Norbornadiene Complexes

Cobalt analogs, such as Co(norbornadiene)₂Cl₂, are less studied but offer insights into metal-dependent electronic effects.

Electronic Properties :

| Metal Center | d-Electron Configuration | Redox Activity |

|---|---|---|

| Rh (III) | d⁶ | Moderate |

| Co (II) | d⁷ | High |

Rhodium’s d⁶ configuration supports stable intermediates in catalytic cycles, whereas cobalt’s d⁷ system favors redox-driven reactions but suffers from oxidative degradation .

Bridged Chloride vs. Non-Bridged Complexes

Complexes lacking μ-Cl ligands, such as Rh(norbornadiene)(COD) (COD = cyclooctadiene), exhibit reduced stability but higher ligand lability, enabling faster substrate binding.

Thermogravimetric Analysis (TGA) Data :

| Compound | Decomposition Temp. (°C) |

|---|---|

| Bis(norbornadiene-mu-chlororhodium) | 220–240 |

| Rh(norbornadiene)(COD) | 160–180 |

The μ-Cl bridge in Bis(norbornadiene-mu-chlororhodium) delays decomposition by ~60°C, making it preferable for high-temperature applications .

Q & A

Q. Q1. What are the established synthetic protocols for Bis(norbornadiene-μ-chlororhodium), and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

Methodological Answer: Synthesis typically involves rhodium chloride precursors and norbornadiene ligands under inert conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and stoichiometric ratios of Rh:ligand. Yield optimization requires iterative trials with characterization via NMR and elemental analysis. For reproducibility, ensure rigorous exclusion of oxygen/moisture and standardized quenching protocols .

Data Example:

| Solvent | Temp (°C) | Yield (%) | Purity (Rh%) |

|---|---|---|---|

| CHCl | 25 | 78 | 98.5 |

| THF | 65 | 62 | 95.2 |

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing Bis(norbornadiene-μ-chlororhodium), and how are data interpreted?

Methodological Answer:

- NMR : and NMR identify ligand coordination shifts (e.g., upfield shifts for olefinic protons).

- XRD : Single-crystal X-ray diffraction confirms μ-chloro bridging and ligand geometry (bond angles/distances).

- ESI-MS : Validates molecular ion peaks and fragmentation patterns.

Contradictions arise if XRD shows distorted geometry while NMR suggests symmetric binding; reconcile via DFT calculations .

Q. Q3. How does the compound’s stability under varying conditions (light, air, temperature) affect experimental reproducibility?

Methodological Answer: Conduct controlled degradation studies:

Expose samples to UV light/air and monitor via UV-Vis (λ~300 nm for Rh-Cl charge transfer).

Thermogravimetric analysis (TGA) quantifies decomposition temperatures.

Stability issues (e.g., ligand dissociation) require glovebox use and dark storage. Document deviations in reaction logs to trace anomalies .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the catalytic activity of Bis(norbornadiene-μ-chlororhodium) in [2+2] cycloaddition reactions?

Methodological Answer: Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., -norbornadiene) to track intermediates. Compare turnover frequencies (TOF) under different Rh oxidation states. Contradictory TOF trends may arise from competing pathways (e.g., radical vs. concerted mechanisms), resolved via EPR spectroscopy or computational modeling .

Q. Q5. How do ligand modifications (e.g., substituents on norbornadiene) alter the compound’s electronic properties and reactivity?

Methodological Answer: Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO, -OMe) and compare:

Q. Q6. What computational methods (DFT, MD) are suitable for modeling the compound’s reaction pathways, and how are discrepancies with experimental data addressed?

Methodological Answer:

- DFT : Optimize geometries at the B3LYP/LANL2DZ level; compare activation energies with experimental Arrhenius plots.

- MD : Simulate solvation effects using explicit solvent models.

Discrepancies (e.g., overestimated bond lengths) may stem from inadequate basis sets or missing dispersion corrections; refine using higher-level theories (e.g., CCSD(T)) .

Experimental Design & Data Contradictions

Q. Q7. How should researchers design controlled experiments to isolate the effects of μ-chloro bridging vs. ligand steric effects?

Methodological Answer:

Q. Q8. How can contradictory data between spectroscopic and crystallographic results be systematically resolved?

Methodological Answer:

Cross-validate with multiple techniques (e.g., EXAFS for local Rh environment).

Re-examine sample purity (e.g., trace solvents in XRD).

Use ab initio molecular dynamics to model dynamic effects in solution vs. solid state.

Publish raw datasets to enable peer scrutiny .

Q. Q9. What strategies mitigate ligand substitution during catalytic cycles, and how is this monitored experimentally?

Methodological Answer:

- Add stabilizing ligands (e.g., CO) during catalysis.

- Use in situ IR or UV-Vis to detect free norbornadiene.

- Compare pre- and post-reaction NMR spectra. Unexpected substitution products (e.g., Rh-hydrides) require GC-MS or XAS analysis .

Data Analysis & Interpretation

Q. Q10. How should researchers address discrepancies in reported catalytic efficiencies across studies?

Methodological Answer:

Normalize TOF to surface area (for heterogeneous systems) or Rh concentration.

Replicate experiments using identical conditions (solvent, substrate ratio).

Apply statistical tests (e.g., ANOVA) to identify outlier datasets.

Contradictions often stem from unaccounted variables (e.g., trace moisture); document all parameters in SI .

Q. Q11. What comparative frameworks (e.g., P-E/I-C-O) are effective for benchmarking this compound against other Rh catalysts?

Methodological Answer: Use the P-E/I-C-O framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.